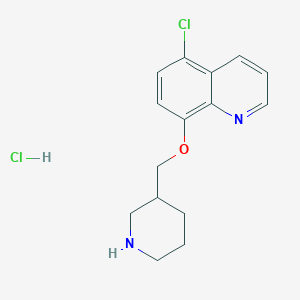

5-Chloro-8-(3-piperidinylmethoxy)quinoline hydrochloride

Descripción

Propiedades

IUPAC Name |

5-chloro-8-(piperidin-3-ylmethoxy)quinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O.ClH/c16-13-5-6-14(15-12(13)4-2-8-18-15)19-10-11-3-1-7-17-9-11;/h2,4-6,8,11,17H,1,3,7,9-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEWANYLYPIJGAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)COC2=C3C(=C(C=C2)Cl)C=CC=N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Raw Materials and Reaction Conditions

The synthesis of 5-chloro-8-hydroxyquinoline, a crucial precursor, typically involves the reaction of:

- 4-chloro-2-aminophenol

- 4-chloro-2-nitrophenol

- Glycerol

- Concentrated sulfuric acid

Water is used as a solvent, with the addition of boric acid and a water-immiscible organic solvent (boiling point >120 °C) to improve yield and reduce tar formation during the reaction.

Reaction Mechanism and Optimization

- The reaction temperature is controlled between 110–150 °C during sulfuric acid addition.

- Boric acid acts to moderate the formation of acrolein and polymerization byproducts, enhancing safety and yield.

- The molar ratios are optimized, for example:

- Boric acid to 4-chloro-2-aminophenol: 0.3–0.4:1

- 4-chloro-2-aminophenol to 4-chloro-2-nitrophenol: 2:1

- 4-chloro-2-aminophenol to glycerol: 1:1.8–1.9

Purification Steps

- After reaction completion, the mixture is neutralized to pH ~7, filtered or centrifuged to isolate crude solid.

- The crude solid is dissolved in hydrochloric acid; activated carbon is used for decolorization.

- Addition of a water-soluble chloride salt precipitates a second solid.

- This solid is neutralized with alkaline aqueous solution, filtered, pressed, and dried to yield purified 5-chloro-8-hydroxyquinoline.

Industrial Scale Data (Example)

| Step | Quantity (kg) | Conditions/Notes | Yield (%) | Purity (HPLC %) |

|---|---|---|---|---|

| 4-chloro-2-aminophenol | 71.7 | Stirred, warmed to 90 °C | - | - |

| 4-chloro-2-nitrophenol | 43.3 | Added with 25-30% HCl | - | - |

| Methacrylaldehyde | 45 | Added dropwise over 5 hours with glacial acetic acid | - | - |

| Crude 5-chloro-8-hydroxyquinoline hydrochloride | ~170-195 | Filtered at room temperature | 95-105 | 97-98 |

| Purified product | ~85-93 | After decolorization, neutralization, drying | 95-105 | 97-98 |

Synthesis of 5-Chloro-8-(3-piperidinylmethoxy)quinoline Hydrochloride

General Synthetic Route

The target compound is synthesized by functionalizing the 5-chloro-8-hydroxyquinoline intermediate through an alkylation reaction involving the introduction of the 3-piperidinylmethoxy group.

Stepwise Procedure (Based on Research Findings)

Step 1: O-Propargylation of 5-chloro-8-hydroxyquinoline

5-chloro-8-hydroxyquinoline is reacted with propargyl bromide in the presence of potassium carbonate and potassium iodide in acetone at 0 °C to room temperature overnight. This yields a quinoline alkyne intermediate.Step 2: Preparation of Azide Component

1-chloro-2-(chloromethyl)benzene is converted to the corresponding azide by nucleophilic substitution with sodium azide, used without further purification.Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The alkyne intermediate and azide are coupled using the Sharpless-Fokin protocol to form the triazole-linked product with high purity and yield (~86%).Step 4: Introduction of Piperidinylmethoxy Group

The resulting compound is further reacted to introduce the piperidinylmethoxy moiety, typically via nucleophilic substitution or alkylation, followed by conversion to the hydrochloride salt.

Reaction Monitoring and Purification

- Thin-layer chromatography (TLC) is used to monitor reaction progress.

- Extraction and drying over sodium sulfate are employed to isolate intermediates.

- Final product purification involves recrystallization and chromatographic techniques to achieve high purity.

Summary Table of Preparation Methods

| Stage | Raw Materials / Reagents | Conditions | Key Notes | Yield / Purity |

|---|---|---|---|---|

| 5-chloro-8-hydroxyquinoline synthesis | 4-chloro-2-aminophenol, 4-chloro-2-nitrophenol, glycerol, sulfuric acid, boric acid, organic solvent | 110–150 °C, pH neutralization, filtration, hydrochloric acid treatment | Boric acid reduces tar; organic solvent prevents wall condensation | 95-105% yield; 97-98% purity (HPLC) |

| O-Propargylation | 5-chloro-8-hydroxyquinoline, propargyl bromide, K2CO3, KI, acetone | 0 °C to room temperature, overnight stirring | Formation of quinoline alkyne intermediate | High yield, monitored by TLC |

| Azide formation | 1-chloro-2-(chloromethyl)benzene, NaN3 | SN2 substitution | Used without further purification | High yield |

| CuAAC coupling | Alkyne intermediate, azide, Cu catalyst | Sharpless-Fokin protocol | Efficient click chemistry to form triazole ring | 86% yield, high purity |

| Piperidinylmethoxy group introduction | Piperidine derivative, alkylation reagents | Standard nucleophilic substitution | Followed by hydrochloride salt formation | High purity after purification |

Research Findings and Industrial Relevance

- The use of boric acid and a high-boiling organic solvent in the hydroxyquinoline synthesis significantly improves safety, yield, and reduces byproducts, making the process industrially viable.

- The multi-step synthesis involving O-propargylation and CuAAC click chemistry provides a versatile and high-yielding route to functionalized quinoline derivatives like this compound.

- Industrial scale processes emphasize careful pH control, activated carbon decolorization, and solvent recovery to optimize purity and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

5-Chloro-8-(3-piperidinylmethoxy)quinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C15H18ClN2O

- Molar Mass : 284.77 g/mol

- CAS Number : 1219979-78-8

This compound belongs to the quinoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine ring. The presence of the piperidinylmethoxy group enhances its biological activity by influencing its interaction with various biological targets.

Biological Activities

5-Chloro-8-(3-piperidinylmethoxy)quinoline hydrochloride exhibits several significant biological activities:

-

Anticancer Properties :

- Research indicates that quinoline derivatives can inhibit angiogenesis, which is crucial in cancer progression. The compound has shown potential in reducing the effects of hepatocyte growth factor (HGF), a key player in cancer metastasis and angiogenesis .

- In vitro studies have demonstrated its efficacy against various cancer cell lines, suggesting that it may serve as a lead compound for developing new anticancer therapies.

- Antimicrobial Activity :

- Neuropharmacological Effects :

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry reported that derivatives of quinoline, including this compound, exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the inhibition of HGF signaling pathways, leading to reduced cell proliferation and increased apoptosis .

Case Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial activity, this compound was tested against multi-drug resistant strains of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) that suggests potential for development into a novel antibiotic agent .

Case Study 3: Neuroprotective Potential

Research assessing the neuroprotective effects of quinoline derivatives found that treatment with this compound resulted in decreased oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests possible applications in treating conditions such as Alzheimer's disease .

Mecanismo De Acción

The mechanism of action of 5-Chloro-8-(3-piperidinylmethoxy)quinoline hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to DNA and inhibit the replication of certain pathogens. It also interacts with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparación Con Compuestos Similares

Key Properties :

- pKa Modulation: The 5-chloro substituent significantly lowers the pKa of both the hydroxyl group (from 9.51 to 7.6) and the quinolinium nitrogen (from 4.99 to 3.8) compared to unsubstituted 8-hydroxyquinoline, enhancing its solubility in physiological conditions .

- Structural Features : The piperidinylmethoxy group introduces a six-membered saturated ring with a tertiary amine, which may enhance interactions with biological targets such as enzymes or receptors.

Comparison with Similar Compounds

Below is a detailed comparison of 5-chloro-8-(3-piperidinylmethoxy)quinoline hydrochloride with structurally related analogs:

Structural and Substituent Analysis

Physicochemical Properties

- pKa and Solubility: The 5-chloro group universally lowers the pKa of the hydroxyl group (7.6 vs. 9.51 in unsubstituted 8-hydroxyquinoline) and the quinolinium nitrogen (3.8 vs. 4.99) . This enhances ionization in acidic environments, improving water solubility. Piperidine vs.

Lipophilicity :

Actividad Biológica

5-Chloro-8-(3-piperidinylmethoxy)quinoline hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be elucidated as follows:

- Molecular Formula : C14H16ClN3O

- Molecular Weight : 273.75 g/mol

- IUPAC Name : this compound

This compound features a quinoline backbone, which is known for its diverse biological activities, and a piperidine moiety that enhances its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. The compound has been shown to modulate receptor functions and inhibit specific enzyme activities, leading to various physiological effects.

- Receptor Binding : The compound exhibits affinity for certain neurotransmitter receptors, which may influence neural signaling pathways.

- Enzyme Inhibition : It can inhibit enzymes involved in critical metabolic pathways, thus affecting cellular processes such as proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that this compound possesses significant anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects:

- Cell Lines Tested :

- Colorectal Cancer (HCT116)

- Pancreatic Cancer (PANC-1)

- Liver Cancer (SMMC-7721)

The compound exhibited IC50 values in the low micromolar range, suggesting potent activity against these cancer types.

| Cell Line | IC50 (μM) |

|---|---|

| HCT116 | 0.35 |

| PANC-1 | 0.54 |

| SMMC-7721 | Not specified |

Mechanisms of Anticancer Activity

The mechanisms through which this compound exerts its anticancer effects include:

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells.

- Cell Cycle Arrest : It has been shown to induce G2/M phase arrest in cancer cell lines.

- Reactive Oxygen Species (ROS) Production : Increased ROS levels lead to oxidative stress, contributing to cell death.

Case Studies

Several studies have explored the biological activity of this compound:

-

Study on Colorectal Cancer Cells :

- Researchers investigated the cytotoxic effects on HCT116 and Caco-2 cells.

- Findings indicated that treatment with the compound resulted in significant inhibition of colony formation and cell migration, highlighting its potential as a therapeutic agent for colorectal cancer.

-

Mechanistic Insights :

- Western blot analyses revealed modulation of the PI3K/AKT/mTOR signaling pathway, a critical pathway involved in cell survival and proliferation.

Q & A

Q. What synthetic routes are recommended for 5-Chloro-8-(3-piperidinylmethoxy)quinoline hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves chloro-methylation of 8-hydroxyquinoline derivatives followed by nucleophilic substitution with piperidine derivatives. Key steps include:

- Chloromethylation : Reacting 8-hydroxyquinoline with formaldehyde and HCl under controlled temperature (e.g., 60–80°C) to form 5-chloromethyl-8-hydroxyquinoline hydrochloride .

- Piperidinylmethoxy Substitution : Introducing the 3-piperidinylmethoxy group via nucleophilic displacement using a base like K₂CO₃ in polar aprotic solvents (e.g., DMF) at 80–100°C .

Optimization Tips : - Monitor reaction progress with TLC or HPLC to minimize side products.

- Adjust stoichiometry (e.g., 1.2 equivalents of piperidine derivative) to improve yield.

- Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) to enhance purity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: Critical precautions include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Ventilation : Store in tightly sealed containers in well-ventilated areas to avoid inhalation of dust or vapors .

- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose of waste via approved hazardous waste channels .

Note : The compound may trigger allergic reactions; conduct a patch test before prolonged handling .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer: A multi-technique approach ensures accurate characterization:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., piperidinylmethoxy group at C8) and chloride presence. Key peaks:

- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ expected at m/z 323.8) and fragmentation patterns .

- X-ray Diffraction : Resolve crystallographic ambiguities (e.g., bond angles and torsional strain in the piperidinylmethoxy moiety) .

Advanced Research Questions

Q. How can structural ambiguities in quinoline derivatives be resolved using X-ray crystallography and computational modeling?

Methodological Answer:

- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in methanol/chloroform). Analyze using Cambridge Structural Database (CSD) references to compare bond lengths and angles .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) and validate against experimental data .

Case Study : For 5-azidomethyl-8-hydroxyquinoline, X-ray data (CCDC 1029534) confirmed azide orientation, while DFT simulations explained torsional stability .

Q. How should researchers address discrepancies in reported biological activity data for this compound?

Methodological Answer:

- Assay Standardization : Use USP reference standards (e.g., Quinapril Hydrochloride for ACE inhibition assays) to calibrate equipment and validate protocols .

- Control Variables : Document solvent effects (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) and buffer pH (e.g., 7.4 for physiological relevance).

- Statistical Analysis : Apply ANOVA or Grubbs’ test to identify outliers in dose-response curves .

Q. What strategies minimize non-specific interactions in receptor-binding studies involving this compound?

Methodological Answer:

- Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-agonist) to quantify displacement by the compound. Include negative controls (e.g., excess cold ligand) .

- Surface Plasmon Resonance (SPR) : Immobilize the target receptor on a CM5 chip and measure binding kinetics (ka/kd) in real-time to distinguish specific vs. non-specific interactions .

- Data Normalization : Express results as % inhibition relative to baseline (solvent-only) to account for background noise .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.